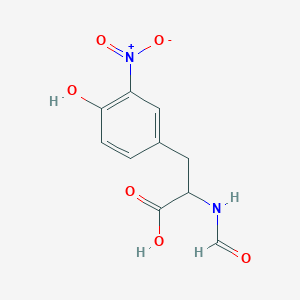
N-formyl-3-nitrotyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-formyl-3-nitrotyrosine (FNTY) is a post-translational modification of tyrosine residues that occurs under conditions of oxidative and nitrosative stress. FNTY is formed by the nitration of tyrosine residues followed by the addition of a formyl group. FNTY has been detected in a variety of biological systems, including human tissues, and has been implicated in several pathological conditions.
作用機序
The mechanism of action of N-formyl-3-nitrotyrosine is not well understood, but it is thought to be involved in the regulation of cellular signaling pathways. N-formyl-3-nitrotyrosine has been shown to modulate the activity of several enzymes, including tyrosine kinases and phosphatases, and to affect the function of several cellular proteins, including transcription factors and ion channels.
Biochemical and Physiological Effects
N-formyl-3-nitrotyrosine has been shown to have both biochemical and physiological effects. Biochemically, N-formyl-3-nitrotyrosine has been shown to modulate the activity of several enzymes and to affect the function of several cellular proteins. Physiologically, N-formyl-3-nitrotyrosine has been implicated in several pathological conditions, including neurodegenerative diseases, cardiovascular disease, and cancer.
実験室実験の利点と制限
The advantages of using N-formyl-3-nitrotyrosine in lab experiments include its ability to serve as a biomarker of oxidative and nitrosative stress and its potential as a tool to study the mechanisms of oxidative and nitrosative stress and the role of reactive nitrogen species in cellular signaling and regulation. The limitations of using N-formyl-3-nitrotyrosine in lab experiments include its potential for non-specific labeling and the difficulty of detecting low levels of N-formyl-3-nitrotyrosine in biological samples.
将来の方向性
For research on N-formyl-3-nitrotyrosine include the development of more sensitive and specific detection methods, the identification of N-formyl-3-nitrotyrosine-modified proteins and their functional significance, and the elucidation of the mechanisms by which N-formyl-3-nitrotyrosine regulates cellular signaling pathways. Additionally, the role of N-formyl-3-nitrotyrosine in the pathogenesis of specific diseases, such as Alzheimer's disease and cancer, warrants further investigation.
合成法
N-formyl-3-nitrotyrosine can be synthesized in vitro by the reaction of nitrite with tyrosine in the presence of formic acid. This reaction is facilitated by the presence of a metal ion catalyst, such as copper or iron. N-formyl-3-nitrotyrosine can also be formed in vivo by the reaction of tyrosine residues with reactive nitrogen species, such as peroxynitrite or nitrogen dioxide.
科学的研究の応用
N-formyl-3-nitrotyrosine has been used as a biomarker of oxidative and nitrosative stress in a variety of biological systems. N-formyl-3-nitrotyrosine has been detected in human tissues, including plasma, urine, and cerebrospinal fluid, and has been implicated in several pathological conditions, including neurodegenerative diseases, cardiovascular disease, and cancer. N-formyl-3-nitrotyrosine has also been used as a tool to study the mechanisms of oxidative and nitrosative stress and the role of reactive nitrogen species in cellular signaling and regulation.
特性
IUPAC Name |
2-formamido-3-(4-hydroxy-3-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c13-5-11-7(10(15)16)3-6-1-2-9(14)8(4-6)12(17)18/h1-2,4-5,7,14H,3H2,(H,11,13)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCIVXXCNSHKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)NC=O)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5636604 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5140695.png)
![methyl 3-(2-{[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5140699.png)
![N-{3-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl}acetamide hydrobromide](/img/structure/B5140702.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5140706.png)


![5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5140734.png)
![N-{2-bromo-4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5140740.png)



![7-[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5140775.png)
![N-[2-(2-ethylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5140782.png)
